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Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Cat. No.: B1365601
CAS No.: 55716-66-0
M. Wt: 119.16 g/mol
InChI Key: JTXHBTQCQCFUQW-UHFFFAOYSA-N
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Description

Significance of Bridged Polycyclic Amine Scaffolds in Contemporary Chemical Science

Bridged polycyclic amine scaffolds are of immense importance in modern chemical science, particularly in the field of medicinal chemistry. Their rigid, three-dimensional structures provide a fixed orientation of functional groups, which can lead to high selectivity and affinity for biological targets. This is a significant advantage over more flexible acyclic or monocyclic molecules.

The incorporation of a bridged polycyclic amine framework can impart several desirable properties to a molecule, including:

Structural Rigidity: This can lead to enhanced binding to biological targets and improved pharmacological profiles.

Novel Chemical Space: These scaffolds allow for the exploration of new areas of chemical space, moving beyond the traditional flat, aromatic structures often found in pharmaceuticals.

Improved Physicochemical Properties: Properties such as solubility and metabolic stability can be fine-tuned by modifying the scaffold.

The Bicyclo[4.2.0]octa-1,3,5-trien-3-amine scaffold, with its combination of a bridged ring system and an amine functional group, is a prime candidate for the development of novel bioactive compounds.

Historical Context and Evolution of Bicyclo[4.2.0]octa-1,3,5-triene Chemistry

The chemistry of the Bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene) framework has a rich history dating back to the early 20th century. The first authenticated synthesis of a benzocyclobutene derivative was reported in 1909. However, it was the discovery of its thermal ring-opening to form o-xylylene (B1219910) that truly unlocked its synthetic potential. wikipedia.org

Key milestones in the evolution of Bicyclo[4.2.0]octa-1,3,5-triene chemistry include:

Early Synthesis: The initial syntheses were often low-yielding and challenging.

Thermal Reactivity: The understanding of the thermal electrocyclic ring-opening to o-xylylene in the mid-20th century was a major breakthrough. This allowed for its use as a diene in Diels-Alder reactions. wikipedia.org

Polymer Chemistry: In the 1980s, benzocyclobutene-based polymers were developed, which found applications in the microelectronics industry as low-dielectric constant materials due to their excellent thermal and chemical stability. researchgate.netacs.org

Modern Synthetic Methods: More recent developments have focused on more efficient and selective methods for the synthesis and functionalization of the benzocyclobutene core, including palladium-catalyzed cross-coupling reactions.

The introduction of an amine group onto the benzocyclobutene framework, particularly on the aromatic ring, represents a more recent area of exploration, driven by the search for novel pharmacologically active agents.

Overview of Current Academic Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, spanning from the development of new synthetic methodologies to their application in materials science and medicinal chemistry.

Synthetic Innovations:

Recent synthetic efforts have focused on the stereoselective synthesis of benzocyclobutene derivatives. For instance, a modular and divergent Cu- and Pd-catalyzed assembly/cyclization sequence has been developed for the synthesis of densely functionalized benzocyclobutenes, including those bearing amino acid fragments. researchgate.net Another notable advancement is the synthesis of optically active benzocyclobutene-based α-amino acid derivatives, which are valuable building blocks for peptide modifications. scripps.edu

Applications in Materials Science:

The unique properties of the benzocyclobutene framework continue to be exploited in materials science. A side-chain polymer incorporating a hole-transporting pendant group with a thermally crosslinkable Bicyclo[4.2.0]octa-1,3,5-trien-3-yl moiety has been synthesized. acs.org This material has shown promise in the fabrication of high-performance organic light-emitting diodes (OLEDs). acs.org The thermal crosslinking ability of the benzocyclobutene unit is crucial for creating robust and stable thin films. acs.org

Medicinal Chemistry and Drug Discovery:

The Bicyclo[4.2.0]octa-1,3,5-triene scaffold is a key component in several pharmacologically active compounds. For example, derivatives of this framework are utilized in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. google.com A patent describes the synthesis of (7S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) N-methyl methanamine, a key intermediate for Ivabradine. google.com The rigid nature of the bicyclic system is thought to contribute to the biological activity of these compounds.

While much of the research has focused on derivatives functionalized at the 7-position (on the cyclobutane (B1203170) ring), the synthesis and application of the 3-amino isomer and its derivatives are emerging areas of interest, driven by the potential for novel biological activity.

Below is a table summarizing some of the key research findings and applications of Bicyclo[4.2.0]octa-1,3,5-triene derivatives.

Derivative TypeResearch FocusPotential Application
α-Amino Acid DerivativesSynthesis of optically active building blocksPeptide modification, CNS depressants
Silyl DerivativesSynthesis of new monomersPolymerizable composites, intermediates
Adamantanyl DerivativesSynthesis of hybrid moleculesMaterials with high thermal stability
Dimethoxy-N-methylamine DerivativesSynthesis of key intermediatesPharmaceutical synthesis (e.g., Ivabradine)
Hole-Transporting PolymersDevelopment of crosslinkable materialsOrganic Light-Emitting Diodes (OLEDs)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N B1365601 Bicyclo[4.2.0]octa-1,3,5-trien-3-amine CAS No. 55716-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXHBTQCQCFUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455656
Record name Bicyclo[4.2.0]octa-1,3,5-trien-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55716-66-0
Record name Bicyclo[4.2.0]octa-1,3,5-trien-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Amine and Its Derivatives

Strategies for the Construction of the Bicyclo[4.2.0]octa-1,3,5-triene Core

The formation of the fused cyclobutane-benzene ring system is the critical step in synthesizing the target compound's scaffold. Cycloaddition reactions are among the most powerful and convergent methods for this purpose.

Cycloaddition-Based Approaches to the Bicyclic System

Pericyclic reactions, particularly cycloadditions, provide efficient routes to the bicyclo[4.2.0]octane framework by forming the four-membered ring in a controlled manner.

[2+2] Cycloaddition Reactions in Bicyclo[4.2.0]octa-1,3,5-triene Synthesis

The [2+2] cycloaddition, which involves the coupling of two two-electron components to form a four-membered ring, is a direct method for constructing the cyclobutane (B1203170) portion of the bicyclo[4.2.0]octa-1,3,5-triene system.

Formal [2+2] Cycloaddition of Arynes with Alkenes

The reaction of highly reactive aryne intermediates with alkenes can lead to the formation of benzocyclobutene derivatives. In intramolecular variants, the selectivity between different reaction pathways, such as [2+2] cycloaddition and Alder-ene reactions, is highly dependent on the substitution pattern of the alkene tethered to the aryne precursor. rsc.org

Research has shown that for arynes tethered to an allene (B1206475) moiety, the reaction outcome is subtly controlled by the substituents on the allene. rsc.org A [2+2] cycloaddition of the terminal π-bond of the allene is favored with a 1,1-disubstituted allene, whereas a 1,3-disubstituted allene prefers an Alder-ene reaction involving an allenic C-H bond. rsc.org This substituent-dependent reactivity allows for selective synthesis of the desired bicyclic core. rsc.org

Table 1: Selectivity in Intramolecular Reactions of Allene-Tethered Arynes

Allene Substitution Pattern Preferred Reaction Pathway Product Type
1,1-Disubstituted [2+2] Cycloaddition Bicyclo[4.2.0]octa-1,6-diene derivative
1,3-Disubstituted Alder-ene Reaction 7-membered ring product
1,1,3-Trisubstituted Alder-ene Reaction (allylic C-H) 6-membered ring product

Data sourced from research on substituent-dependent reactivity and selectivity. rsc.org

Ketene (B1206846) Cycloaddition Reactions for Bicyclo[4.2.0]octane System Formation

The [2+2] cycloaddition of a ketene with an alkene is a powerful method for forming cyclobutanone (B123998) rings, which are versatile precursors to the bicyclo[4.2.0]octane system. This strategy has been successfully applied in the synthesis of natural products containing this core structure, such as the kingianins. researchgate.netbenthamdirect.comacgpubs.orgacgpubs.org

In a typical approach, a ketene is generated in situ from a corresponding acyl chloride in the presence of a base like triethylamine (B128534) (Et3N). This reactive ketene then undergoes cycloaddition with a suitable alkene, such as 1,3-cyclohexadiene, to yield a bicyclic cyclobutanone. acgpubs.org The efficiency of this cycloaddition can be influenced by reaction conditions, including the choice of solvent. acgpubs.org

Table 2: Optimization of [2+2] Ketene Cycloaddition of Chloro Piperonyl Ketene with 1,3-Cyclohexadiene

Solvent Conditions Yield of Cycloadduct
Diethyl ether Room Temperature 7%
Diethyl ether Reflux (35 °C) Moderate
Petroleum ether Reflux (40-60 °C) Moderate
THF Reflux (66 °C) Low
Cyclohexane Reflux (81 °C) 25%

Data from a study on the synthesis of the bicyclo[4.2.0]octane ring of kingianin. acgpubs.org

The resulting cyclobutanone can then be further elaborated to introduce the aromaticity of the bicyclo[4.2.0]octa-1,3,5-triene system. This approach offers a rapid assembly of the carbon skeleton. acgpubs.org

Diels-Alder Reactions for Bicyclo[4.2.0]octa-1,3,5-triene Scaffolding

The Diels-Alder reaction, a [4+2] cycloaddition, can also be employed to construct the bicyclo[4.2.0]octane framework. ontosight.ai This strategy typically involves the reaction of a diene with a dienophile that contains a four-membered ring. For instance, a highly reactive dienophile like cyclobutenone can react with a diene such as 1,3-butadiene (B125203) to form the bicyclo[4.2.0]octane core. researchgate.net

Enantioselective versions of this reaction have been developed using chiral catalysts, allowing for the synthesis of specific stereoisomers of the bicyclic product. researchgate.net The Diels-Alder reaction is a potential method for forming complex ring systems, including the bicyclo[4.2.0]octa-1,3,5-triene precursor. ontosight.airesearchgate.net

Functionalization Strategies for Amine Introduction on the Bicyclo[4.2.0]octa-1,3,5-triene Core

Once the bicyclo[4.2.0]octa-1,3,5-triene core is synthesized, the amine group must be introduced. This can be achieved either by carrying a nitrogen-containing functional group through the synthesis of the core or by functionalizing the pre-formed bicyclic system.

One prominent method involves the chemical reduction of a nitrile group. For example, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can be reduced to the corresponding primary amine, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine, using a borane-tetrahydrofuran (B86392) complex (BH3-THF). google.com This amine can then undergo further reactions, such as N-alkylation. The reduction of the nitrile to the amine using lithium aluminum hydride (LiAlH4) has also been reported as a subsequent step to N-acylation. google.com

Another powerful strategy for functionalization is directed metallation. The chromium tricarbonyl complex of bicyclo[4.2.0]octa-1,3,5-triene, [η6-(bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium(0), undergoes highly regioselective deprotonation at the C2 position upon treatment with a strong base like BuLi or lithium 2,2,6,6-tetramethylpiperidinide (TMPLi). researchgate.net The resulting anion can react with various electrophiles to install a functional group specifically at that position. researchgate.net While direct amination via this route is less common, this method provides a pathway to introduce functionalities that can later be converted to an amine group, offering precise control over the position of substitution on the aromatic ring of the bicyclic core. researchgate.net

Direct Amination Reactions

Direct amination of the Bicyclo[4.2.0]octa-1,3,5-triene core at the 3-position is typically achieved through a nitration-reduction sequence. This classical aromatic chemistry approach introduces a nitrogen-containing functional group that can be subsequently converted to the desired amine.

A documented method involves the nitration of 7-cyano-bicyclo[4.2.0]octa-1,3,5-triene. This reaction primarily yields the 4-nitro derivative due to the directing effects of the existing substituents and the strained ring system. However, a smaller fraction of the 3-nitro isomer, 3-nitro-7-cyano-bicyclo[4.2.0]octa-1,3,5-triene, is also formed. nih.gov Following chromatographic separation of the isomers, the 3-nitro compound is subjected to reduction. Catalytic hydrogenation, for instance using 5% Palladium on carbon (Pd/C) in an ethanol (B145695) and acetic acid medium, effectively reduces the nitro group to an amine, yielding 3-amino-7-cyano-bicyclo[4.2.0]octa-1,3,5-triene. nih.gov

Installation of Aminoalkyl Side Chains onto the Bicyclo[4.2.0]octa-1,3,5-triene Scaffold

Instead of direct amination of the aromatic ring, another major strategy involves the installation of a side chain that already contains, or can be converted into, an aminoalkyl group. These syntheses often begin with a functional group, such as a nitrile or carboxylic acid, at the 7-position of the bicyclic scaffold.

One such pathway begins with a precursor like (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. The carboxylic acid is first converted to its corresponding N-methylamide. This transformation can be achieved using standard peptide coupling reagents or by activating the carboxylic acid followed by reaction with methylamine. The resulting amide, (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide, is then reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) are used to reduce the amide carbonyl, furnishing the final aminoalkyl product, ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-methyl)-methyl-amine.

An alternative multi-step sequence has been developed starting from an alcohol intermediate, such as (S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol. The alcohol is first converted into a good leaving group, for example, by reaction with tosyl chloride in the presence of pyridine (B92270) to form the tosylate. This is followed by nucleophilic substitution with sodium azide (B81097) (NaN₃) to yield an azidomethyl derivative, (S)-7-(azidomethyl)-bicyclo-[4.2.0]-octa-1,3,5-triene. The synthesis is completed by the reduction of the azide. The Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, is an effective method for this conversion, yielding the primary amine (S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-methanamine. wikipedia.org

Enantioselective Synthetic Routes to Chiral Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Analogs

The development of enantioselective methods is crucial for accessing specific stereoisomers of Bicyclo[4.2.0]octa-1,3,5-triene derivatives, which is often a requirement for biologically active molecules. Strategies employed include enzymatic resolutions and asymmetric catalysis to create chiral intermediates with high enantiopurity.

Enzymatic Hydrolysis Approaches for Enantiopure Intermediates

Enzymatic methods, particularly kinetic resolutions, have proven highly effective for separating racemic mixtures of Bicyclo[4.2.0]octa-1,3,5-triene precursors. These biocatalytic approaches offer high enantioselectivity under mild reaction conditions.

One prominent example is the enantioselective enzymatic hydrolysis of racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. A nitrilase from Rhodococcus rhodochrous can selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, leaving the other nitrile enantiomer unreacted. nih.gov This process allows for the separation of the two enantiomers, providing access to the chirally pure carboxylic acid, a key intermediate for further synthesis.

Lipases and esterases are also widely used for the resolution of ester and acetate (B1210297) derivatives. For instance, the kinetic resolution of racemic (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl acetate can be achieved through enzyme-mediated hydrolysis. Enzymes like Pseudomonas cepacia Lipase (B570770) (Lipase PS) selectively hydrolyze the acetate of one enantiomer to the corresponding alcohol, (S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol, with high enantiomeric excess. wikipedia.org The unreacted (R)-acetate can then be separated from the (S)-alcohol. Similarly, enantioselective enzymatic esterification of the racemic alcohol can also be performed.

Table 1: Enzymatic Resolutions of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
EnzymeSubstrateReaction TypeProductSource
Nitrilase (from Rhodococcus rhodochrous)(±)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileEnantioselective Hydrolysis(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid nih.gov
Lipase / Esterase(±)-methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylateEnantioselective Hydrolysis(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid researchgate.net
Pseudomonas cepacia Lipase (Lipase PS)(±)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl acetateEnantioselective Hydrolysis(S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol wikipedia.org

Chiral Auxiliary-Mediated Syntheses of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Chiral auxiliaries are a foundational tool in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While this strategy is widely applied in organic chemistry for creating chiral molecules, specific examples detailing the use of common chiral auxiliaries (e.g., Evans oxazolidinones, Oppolzer's camphorsultam) for the diastereoselective synthesis of this compound or its direct precursors are not prominently documented in a review of the scientific literature.

Asymmetric Catalysis in the Derivatization of this compound

Asymmetric catalysis, which uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product, is a powerful strategy for synthesizing chiral molecules. This approach has been successfully applied to create chiral precursors for Bicyclo[4.2.0]octa-1,3,5-triene derivatives.

A key transformation is the asymmetric reduction of a prochiral ketone. For example, substituted benzocyclobutenones can be reduced to chiral benzocyclobutenols with high enantioselectivity. Noyori's asymmetric transfer hydrogenation conditions, using catalysts such as RuCl(S,S)-Tsdpen, have been shown to convert benzocyclobutenones into their corresponding alcohols in high yields (e.g., 94%) and excellent enantiomeric excess (e.g., 97% ee). nih.govresearchgate.net These resulting chiral alcohols are versatile intermediates that can be converted to chiral amines through methods like those described in section 2.1.2.2.

Additionally, modular approaches using transition metal catalysis have been developed. A sequence involving copper- and palladium-catalysis has been reported for the stereoselective assembly of densely functionalized Bicyclo[4.2.0]octa-1,3,5-triene derivatives, with preliminary results indicating that enantioselective conditions can be achieved. manchester.ac.uk Furthermore, chiral Brønsted acids have been employed as catalysts for the asymmetric isomerization of certain Bicyclo[4.2.0]octa-1,3,5-triene substrates to yield chiral cyclobutene (B1205218) products, highlighting another route to enantiopure building blocks. springerprofessional.de

Table 2: Asymmetric Catalysis for Chiral Bicyclo[4.2.0]octa-1,3,5-triene Precursors
Catalyst TypeReactionSubstrateProductReported Enantiomeric Excess (ee)Source
Chiral Ruthenium Complex (e.g., RuCl(S,S)-Tsdpen)Asymmetric Transfer HydrogenationBenzocyclobutenoneChiral Benzocyclobutenolup to 99% nih.govresearchgate.net
Chiral Copper/Palladium ComplexesModular Assembly/CyclizationImine, Allene, DiboronChiral Bicyclo[4.2.0]octa-1,3,5-triene derivativee.g., 93:7 er manchester.ac.uk
Chiral Brønsted Acid (N-Triflyl phosphoramide)Asymmetric IsomerizationSubstituted Bicyclo[4.2.0]octa-1,3,5-trieneChiral CyclobuteneNot specified springerprofessional.de

Multi-Step Organic Synthesis Sequences for this compound and Precursors

The synthesis of this compound and its derivatives often requires carefully planned multi-step sequences starting from simpler, more readily available materials like benzocyclobutene or its halogenated counterparts.

Synthesis from 4-Bromobenzocyclobutene: A common starting material is 4-bromobenzocyclobutene, which can be prepared by the bromination of benzocyclobutene. The bromo-derivative serves as a handle for introducing other functionalities via organometallic intermediates. For example, treatment of 4-bromobenzocyclobutene with magnesium metal in THF generates a Grignard reagent. This organometallic species can then react with a variety of electrophiles. Reaction with an aldehyde or ketone, such as adamantan-2-one, followed by an aqueous workup, yields a tertiary alcohol like 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. This alcohol could then, in principle, be further functionalized.

Synthesis via Nitration of a Cyano-Derivative: As detailed in section 2.1.2.1, a specific route to the 3-amino derivative begins with 7-cyano-bicyclo[4.2.0]octa-1,3,5-triene. The synthesis proceeds through the following key steps:

Nitration: Reaction with a nitrating agent to produce a mixture of 3-nitro- and 4-nitro-7-cyano-bicyclo[4.2.0]octa-1,3,5-triene. nih.gov

Separation: Chromatographic purification to isolate the desired 3-nitro isomer. nih.gov

Reduction: Catalytic hydrogenation of the 3-nitro group using a catalyst like Pd/C to afford 3-amino-7-cyano-bicyclo[4.2.0]octa-1,3,5-triene. nih.gov

Synthesis of Chiral Aminoalkyl Derivatives from a Nitrile Precursor: A comprehensive sequence to produce chiral aminoalkyl derivatives relies on the enzymatic resolution of a nitrile, followed by a series of functional group transformations.

Enzymatic Resolution: Racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is resolved using a nitrilase to produce (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. nih.gov

Esterification: The resulting carboxylic acid can be converted to its methyl ester via Fischer esterification (methanol and acid catalyst). beilstein-journals.org

Reduction to Alcohol: The methyl ester is reduced to the primary alcohol, (S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol, using a reducing agent like LiAlH₄. beilstein-journals.org

Conversion to Amine: The alcohol is then transformed into the target amine via the tosylation-azidation-reduction sequence described in section 2.1.2.2. wikipedia.org

Application of Grignard Reagents in Bicyclo[4.2.0]octa-1,3,5-triene Functionalization

Grignard reagents are a cornerstone in the functionalization of the bicyclo[4.2.0]octa-1,3,5-triene system, enabling the formation of new carbon-carbon bonds at the aromatic ring. The process typically begins with the preparation of the Grignard reagent from a halogenated precursor, such as 4-bromobenzocyclobutene. This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of substituents.

A notable application is the synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. mdpi.comresearchgate.net In this synthesis, 4-bromobenzocyclobutene is treated with magnesium metal in tetrahydrofuran (THF) to form the corresponding Grignard reagent. mdpi.com Subsequent reaction with adamantan-2-one, a ketone, yields the target tertiary alcohol with the bulky adamantane (B196018) group attached to the benzocyclobutene core. mdpi.comresearchgate.net The reaction proceeds with a reported yield of 70%. mdpi.com This method highlights the utility of Grignard reagents in creating complex molecules with potential applications in materials science, owing to the desirable thermal and dielectric properties associated with both adamantane and benzocyclobutene moieties. mdpi.com

Similarly, Grignard chemistry has been employed to synthesize silicon-containing benzocyclobutene derivatives. mdpi.com For instance, the Grignard reagent derived from 4-bromobenzocyclobutene can react with silicon-based electrophiles like dichlorodimethylsilane, paving the way for new monomers for polymerization. mdpi.com

Table 1: Grignard Reaction for Synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol mdpi.com

StepReactantsReagents & ConditionsProductYield
1. Grignard Formation4-BromobenzocyclobuteneMg, I₂ (crystal), THF, 25–40 °C, 1 hBicyclo[4.2.0]octa-1,3,5-trien-3-ylmagnesium bromide-
2. C-C CouplingAdamantan-2-one in THFReaction with Grignard reagent, stirred overnight2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol70%

Reduction Methodologies for Amine Precursors within the Bicyclo[4.2.0]octa-1,3,5-triene System

The introduction of an amine group onto the bicyclo[4.2.0]octa-1,3,5-triene framework is commonly achieved by the reduction of a suitable precursor, such as a nitro or amide derivative.

A widely used and general method for converting aromatic nitro compounds to primary amines involves reduction with an easily oxidized metal in the presence of acid. masterorganicchemistry.com Reagent systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are effective for this transformation. masterorganicchemistry.comyoutube.com An alternative, often milder, approach is catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst like palladium, platinum, or nickel. masterorganicchemistry.com This method has the advantage of being conducted under neutral pH, which is beneficial for substrates containing acid-sensitive functional groups. masterorganicchemistry.com These standard methods are directly applicable to the synthesis of this compound from its corresponding 3-nitro precursor.

Specific methodologies have also been developed for more complex derivatives. For example, in the synthesis of a precursor to the drug Ivabradine, a secondary amine is formed by the reduction of an N-methylcarboxamide. The compound (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is reduced using a molar solution of borane (B79455) (BH₃) in tetrahydrofuran. google.com This reaction effectively converts the amide group into the desired (7S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) N-methyl methanamine, demonstrating a key transformation within this specific molecular scaffold. google.com

Table 2: Selected Reduction Methods for Amine Precursors

Precursor GroupReagents/CatalystProduct GroupReference Example
Aromatic Nitro (-NO₂)Sn, Fe, or Zn in acid (e.g., HCl)Primary Amine (-NH₂)General Method masterorganicchemistry.comyoutube.com
Aromatic Nitro (-NO₂)H₂ with Pd, Pt, or Ni catalystPrimary Amine (-NH₂)General Method masterorganicchemistry.com
Carboxamide (-CONHCH₃)Borane (BH₃) in THFSecondary Amine (-CH₂NHCH₃)Ivabradine Precursor Synthesis google.com

One-Pot Synthetic Strategies for Bicyclo[4.2.0]octa-1,3,5-triene Frameworks

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer a streamlined and efficient approach to complex molecules. Such strategies have been successfully developed for constructing the core bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene) framework. rsc.org

A notable example is a one-pot, three-stage process that yields stereochemically defined syn-1,2-diaminobenzocyclobutenes. rsc.org This strategy begins with simple starting materials, a propargyl amine and an isocyanate. rsc.org The sequence is as follows:

Urea (B33335) Formation: The propargyl amine and isocyanate react to form a urea intermediate.

Cyclisation: The urea undergoes cyclisation to form a 2-imidazolone.

[2+2] Cycloaddition: Upon complete conversion to the imidazolone (B8795221), an aryne precursor (such as an o-trimethylsilylaryl triflate) and a fluoride (B91410) source (e.g., CsF) are added. The in-situ generated aryne undergoes a formal [2+2] cycloaddition with the alkene of the imidazolone ring to construct the final benzocyclobutene framework. rsc.org

This process, which proceeds from N-methyl propargyl amine and phenyl isocyanate to the desired benzocyclobutene product in a single pot, demonstrates an elegant and efficient assembly of the bicyclo[4.2.0]octa-1,3,5-triene system with defined stereochemistry. rsc.org

Table 3: One-Pot, Three-Stage Synthesis of a Benzocyclobutene Framework rsc.org

StageReactantsKey TransformationIntermediate/Product
1N-methyl propargyl amine + Phenyl isocyanateUrea formationPropargyl urea derivative
2Propargyl urea derivativeCyclisation2-Imidazolone
32-Imidazolone + Aryne precursor (oSAT) + CsF[2+2] Cycloadditionsyn-1,2-Diaminobenzocyclobutene

Synthesis of Substituted this compound Derivatives

The synthesis of specific, highly substituted derivatives of bicyclo[4.2.0]octa-1,3,5-trien-amine is crucial for applications in medicinal chemistry. A key example is the synthesis of (7S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) N-methyl methanamine, a vital component in the production of Ivabradine. google.com

An advanced method for preparing this compound involves the enantioselective acylation of the racemic amine precursor, 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) methanamine, using an enzymatic process. google.com In this kinetic resolution, a lipase enzyme, such as Pseudomonas cepacia lipase, selectively acylates one enantiomer of the amine, allowing for the separation of the two. The reaction is carried out in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) using a carbonate reagent (e.g., diethyl carbonate, diallyl carbonate, or dibenzyl carbonate) as the acyl donor. google.com

For instance, using diallyl carbonate, the (S)-enantiomer of the corresponding carbamate (B1207046) was obtained with a 35% yield and 88% enantiomeric purity. google.com Similarly, using diethyl carbonate led to the (S)-carbamate in 32.5% yield and 90% enantiomeric purity. google.com This enzymatic strategy provides an effective route to optically pure substituted bicyclo[4.2.0]octa-1,3,5-triene amine derivatives. google.com

Table 4: Enzymatic Resolution of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) methanamine google.com

Acyl DonorEnzymeSolventProductYieldEnantiomeric Purity
Diethyl CarbonatePseudomonas cepacia lipase II2-MeTHF(S)-form ethyl carbamate32.5%90%
Diallyl CarbonatePseudomonas cepacia lipase II2-MeTHF(S)-form allyl carbamate35%88%

Reactivity and Mechanistic Studies of Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Amine Derivatives

Ring Strain and Aromaticity in the Bicyclo[4.2.0]octa-1,3,5-triene System

The structure of Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), presents a unique fusion of a thermodynamically stable aromatic benzene (B151609) ring with a kinetically reactive, strained four-membered cyclobutene (B1205218) ring. researchgate.net This structural arrangement is the source of its characteristic chemical behavior. The cyclobutene moiety introduces significant ring strain, a driving force for reactions that can alleviate this strain. rsc.org

However, unlike simple cyclobutene, the fused benzene ring provides substantial aromatic stabilization. This stabilization makes the closed, bicyclic form of benzocyclobutene approximately 13 kcal/mol more stable than its open-ring isomer, the non-aromatic o-xylylene (B1219910) (or o-quinonedimethide). rsc.org The thermal ring-opening of benzocyclobutene is therefore less favored than that of a non-aromatic cyclobutene because it necessitates a loss of aromaticity, resulting in a higher free energy barrier for the reaction. nsf.gov The system's reactivity is thus governed by a delicate balance between the destabilizing energy of the strained four-membered ring and the stabilizing energy of the six-membered aromatic ring. rsc.org

Electrocyclic Ring-Opening Reactions of the Cyclobutene Moiety

The hallmark reaction of the benzocyclobutene system is the electrocyclic ring-opening of the four-membered ring. This pericyclic reaction typically occurs under thermal or photochemical conditions, converting the bicyclic system into a highly reactive diene intermediate known as an o-quinonedimethide. researchgate.netwikipedia.org The process involves the cleavage of the cyclobutene's internal sigma bond and the reorganization of π electrons. wikipedia.org

Under thermal conditions, the ring-opening of benzocyclobutene and its derivatives follows a conrotatory pathway, in accordance with the Woodward-Hoffmann rules for a 4π-electron system. researchgate.netwikipedia.org This stereospecific process is fundamental to the synthetic utility of benzocyclobutenes, allowing for controlled access to the transient but synthetically valuable o-quinonedimethide intermediates. researchgate.netillinois.edu While heat is the most common initiator, this transformation can also be triggered by light or mechanical stress. researchgate.netillinois.edu

The thermal electrocyclic ring-opening of Bicyclo[4.2.0]octa-1,3,5-triene-3-amine generates a corresponding 3-amino-o-quinonedimethide (also known as a 3-amino-o-xylylene). This intermediate is typically highly unstable and reactive. wikipedia.org Due to its transient nature, it readily participates in subsequent reactions, most notably cycloadditions. wikipedia.org

The o-quinonedimethide intermediate can be efficiently "trapped" by a suitable dienophile, such as maleic anhydride, in an intermolecular Diels-Alder reaction. wikipedia.org This trapping strategy is a powerful synthetic tool, as it allows for the construction of complex polycyclic frameworks. The stereochemistry of the substituents on the original benzocyclobutene ring dictates the geometry of the diene intermediate, which in turn influences the stereochemical outcome of the trapping reaction. illinois.edu

Heat is the primary method for initiating the electrocyclic ring-opening of the benzocyclobutene core. researchgate.net The process requires surmounting a significant activation energy barrier (ΔG‡), which is directly related to the energy needed to break the C-C sigma bond of the cyclobutene ring and disrupt the aromaticity of the fused benzene ring. nsf.gov For a cis-substituted benzocyclobutene, the calculated free energy of activation for the conrotatory ring opening is approximately 38.7 kcal/mol. nsf.gov

Substituents on the benzocyclobutene skeleton can significantly influence the activation barrier. Both electron-donating and electron-withdrawing groups have been shown to lower the activation energy for ring-opening compared to the unsubstituted parent compound. researchgate.net For instance, theoretical calculations have shown that mono- and di-substituted benzocyclobutenes can exhibit activation barriers that are 8.2% to 69% lower than the parent BCB, facilitating the reaction at lower temperatures. researchgate.net The presence of a push-pull system, with both an electron-donating group (like -NH₂) and an electron-withdrawing group (like -NO₂), can lead to the lowest activation barriers. researchgate.net

CompoundCalculated Activation Energy (ΔG‡, kcal/mol)
cis-Substituted Cyclobutene (CBE)31.7
cis-Substituted Benzocyclobutene (BCB)38.7

This table presents calculated free energy barriers for the force-free conrotatory ring opening of generic cis-substituted cyclobutene and benzocyclobutene systems, highlighting the higher barrier for the latter due to the loss of aromaticity. nsf.gov

Torquoselectivity is a form of stereoselectivity that describes the preference for one of two possible rotational motions (inward or outward) of substituents during a conrotatory or disrotatory electrocyclic reaction. nih.govwikipedia.org In the conrotatory ring-opening of a substituted benzocyclobutene, the substituents on the four-membered ring can rotate either clockwise or counter-clockwise, leading to different geometric isomers of the resulting o-quinonedimethide. nih.gov

This preference is largely governed by the electronic properties of the substituents. nih.govnih.gov A well-established principle states that electron-donating groups preferentially rotate "outward" during the ring-opening process, while electron-withdrawing groups tend to rotate "inward". nih.govnih.gov The amino group (-NH₂) in Bicyclo[4.2.0]octa-1,3,5-trien-3-amine is a strong electron-donating group. Therefore, it is predicted to exhibit a strong preference for outward rotation during the thermally induced conrotatory ring-opening. This selectivity is a critical factor in controlling the stereochemistry of subsequent trapping reactions of the o-quinonedimethide intermediate. nih.gov

Reactivity of the Aromatic System: Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic ring of this compound is the other major site of reactivity. Its behavior in substitution reactions is governed by the interplay between the activating effect of the amine group and the inherent strain of the fused cyclobutene ring.

Electrophilic Aromatic Substitution (EAS): The amine group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.org The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring through resonance, particularly at the positions ortho and para to the amine. youtube.com This makes the aromatic ring highly nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

However, the benzocyclobutene core presents significant challenges for typical EAS reactions. The four-membered ring is highly strained and sensitive to acidic conditions, which are often required for generating the electrophile (e.g., in nitration, halogenation, or Friedel-Crafts reactions). researchgate.netbyjus.com The release of hydrogen halides or the presence of strong Lewis acids can promote the opening of the cyclobutene ring, leading to the formation of β-phenethyl and polystyrene-type byproducts. researchgate.net Consequently, yields for electrophilic substitution reactions on the benzocyclobutene system are often low, rarely exceeding 50%. researchgate.net Furthermore, the strong basicity of the amine group can lead to its protonation under acidic conditions, forming an ammonium (B1175870) salt. This deactivates the ring and directs incoming electrophiles to the meta position. libretexts.org To circumvent these issues, protection of the amine group (e.g., as an amide) is often necessary to moderate its reactivity and prevent protonation. libretexts.org

Nucleophilic Aromatic Substitution (NAS): Direct nucleophilic aromatic substitution on the this compound ring is generally not feasible. NAS reactions require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) on the aromatic ring to decrease its electron density and make it susceptible to attack by a nucleophile. youtube.com The amine group, being a strong electron-donating group, has the opposite effect, making the ring electron-rich and thus highly deactivated towards nucleophilic attack. youtube.com

The following table outlines the expected reactivity of the aromatic system.

Reaction TypeDirecting Effect of -NH₂ GroupReactivity Effect of -NH₂ GroupInfluence of Bicyclo[4.2.0]octa CoreTypical Outcome
Electrophilic Aromatic Substitution (EAS)Ortho, ParaStrongly ActivatingHigh ring strain; sensitivity to acid leads to ring-opening.Low yields; formation of ring-opened byproducts is common. researchgate.net
Nucleophilic Aromatic Substitution (NAS)N/AStrongly DeactivatingN/AReaction is highly disfavored.

Stereochemical Control in Reactions Involving this compound Derivatives

The rigid, three-dimensional structure of the Bicyclo[4.2.0]octa-1,3,5-triene framework provides a valuable scaffold for stereocontrolled synthesis. Achieving control over diastereoselectivity and enantioselectivity is crucial for the preparation of biologically active molecules.

A hallmark of benzocyclobutene derivatives is their ability to undergo thermal electrocyclic ring-opening to form highly reactive ortho-quinodimethane intermediates. These intermediates can be trapped in situ by various dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) to construct complex polycyclic systems. researchgate.netresearchgate.net The stereochemistry of the final product is often dictated by the stereochemistry of the dienophile and the facial selectivity of the cycloaddition.

The release of ring strain from the four-membered ring provides a strong thermodynamic driving force for these reactions. nih.gov In intramolecular versions of this reaction, a dienophile tethered to the benzocyclobutene core can lead to the highly diastereoselective formation of complex structures, such as steroid building blocks. researchgate.net The stereochemical outcome is governed by the transition state geometry, which seeks to minimize steric interactions. Gold-catalyzed [4+4] cycloadditions have also been reported, demonstrating the versatility of these intermediates in forming various ring sizes with high diastereoselectivity. researchgate.net

The table below illustrates a general scheme for achieving diastereoselectivity via this pathway.

Reaction SequenceKey IntermediateReactantStereochemical ConsiderationProduct Type
Thermal Electrocyclic Ring-Opening followed by [4+2] Cycloadditionortho-QuinodimethaneSubstituted Alkene (Dienophile)The approach of the dienophile to the planar o-quinodimethane is influenced by existing stereocenters, leading to diastereomeric products in unequal amounts.Diastereomerically enriched polycyclic adducts.

The synthesis of single-enantiomer this compound derivatives is of significant interest, particularly for pharmaceutical applications where stereochemistry can dictate biological activity. cymitquimica.com Several strategies have been developed to achieve enantiomeric control.

One effective method is enzymatic resolution. For example, the enantioselective enzymatic hydrolysis of a racemic nitrile derivative using a nitrilase enzyme can provide access to enantiomerically pure carboxylic acids. google.comgoogle.com These resolved intermediates can then be converted into the desired chiral amines without loss of stereochemical integrity.

Classical resolution via the formation of diastereomeric salts is another viable approach. Racemic amines can be treated with a chiral acid, such as O,O'-dibenzoyltartaric acid, to form diastereomeric salts that can be separated by crystallization.

More modern approaches rely on asymmetric catalysis. Chiral rhodium catalysts have been employed in enantioselective [4+2] cycloaddition reactions involving benzocyclobutene derivatives and imines. researchgate.net Similarly, catalytic enantioselective [2+2] cycloadditions have been developed to access the core bicyclo[4.2.0]octane structure with high enantiopurity. nih.gov

These diverse methods provide a robust toolkit for the synthesis of enantiomerically pure this compound derivatives.

MethodDescriptionExample ApplicationReference
Enzymatic ResolutionUse of an enzyme to selectively react with one enantiomer of a racemic mixture.Enantioselective hydrolysis of a nitrile using a nitrilase from Rhodococcus rhodochrous. google.comgoogle.com
Diastereomeric Salt FormationReaction of a racemic amine with a chiral resolving agent to form separable diastereomeric salts.Resolution using O,O'-dibenzoyltartaric acid.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.Rh-catalyzed enantioselective [4+2]-cycloaddition with imines. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of a 3-substituted bicyclo[4.2.0]octa-1,3,5-triene, the aromatic protons typically appear as multiplets in the range of δ 7.0-7.5 ppm. researchgate.netmdpi.com The benzylic protons of the cyclobutane (B1203170) ring are expected to resonate as a characteristic singlet or a set of multiplets around δ 3.2 ppm, indicative of the fused four-membered ring. researchgate.netmdpi.com The amine proton(s) of the titular compound would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The quaternary carbons of the bicyclic system are expected in the aromatic region, typically between δ 144-147 ppm. researchgate.netmdpi.com The aromatic CH carbons would resonate at approximately δ 120-124 ppm. researchgate.netmdpi.com The benzylic carbons of the cyclobutane ring are anticipated to have chemical shifts in the range of δ 29-30 ppm. researchgate.netmdpi.com The carbon atom bearing the amine group (C-3) would be significantly influenced by the nitrogen's electronegativity, and its chemical shift would be a key identifier.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Substituted Bicyclo[4.2.0]octa-1,3,5-triene Derivative (Adamantan-2-ol substituted) researchgate.netmdpi.com

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.43 (d, J = 7.7 Hz), 7.29 (s), 7.09 (d, J = 7.8 Hz)123.9, 122.7, 119.7
Cyclobutane CH₂3.20 (s)29.5, 29.4
Aromatic Quaternary C-146.0, 144.8, 144.2

Data is for 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol and serves as a model for the bicyclic core.

For derivatives of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine with stereocenters, advanced NMR techniques are indispensable for the unambiguous assignment of their relative and absolute configurations.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity of the spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate proton signals with their directly attached carbon atoms and with carbons over two to three bonds, respectively. These techniques are crucial for assigning the ¹H and ¹³C resonances unequivocally.

For the determination of stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. These experiments detect through-space interactions between protons that are in close proximity, providing critical information for establishing the relative configuration of stereocenters. For instance, a NOE correlation between a substituent at the 3-position and a proton on the cyclobutane ring would provide evidence for a specific stereoisomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound and its derivatives, HRMS provides the exact mass with a high degree of accuracy, typically to within a few parts per million (ppm). researchgate.netmdpi.commdpi.commdpi.com This level of precision enables the differentiation between compounds with the same nominal mass but different elemental compositions.

For instance, in the analysis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, HRMS was used to confirm the molecular formula by identifying the mass of the [M+H]⁺ ion. researchgate.netmdpi.com Similarly, for this compound (C₈H₉N), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, thereby confirming its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of key functional groups within a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands.

The presence of the primary amine group (-NH₂) would be indicated by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration would also be expected around 1590-1650 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (N-H)Stretching (asymmetric and symmetric)3300 - 3500
Primary Amine (N-H)Bending1590 - 1650
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Aromatic C=CStretching1450 - 1600

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV/Vis spectrum of this compound would be dominated by absorptions arising from the π → π* transitions of the aromatic system. The parent compound, benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene), exhibits UV absorption maxima that can be used as a baseline for understanding the electronic properties of its derivatives. nist.gov The introduction of an amine group, which is an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima and potentially an increase in the molar absorptivity due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

X-ray Diffraction (XRD) for Solid-State Structure Determination

In the case of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, XRD analysis confirmed the connectivity of the atoms and provided detailed information about the conformation of the molecule in the crystal lattice. researchgate.netmdpi.com For a crystalline sample of this compound or a suitable derivative, XRD would be instrumental in confirming the stereochemistry and revealing intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Chromatographic Methods for Purity and Isomer Separation in this compound Research

The assessment of purity and the separation of isomers are critical steps in the research and application of this compound and its derivatives. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for these purposes. These methods offer high resolution and sensitivity for the analysis of complex mixtures, enabling the quantification of the target amine and the identification of related impurities or isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The primary challenge in the chromatography of basic amines on standard silica-based columns is the potential for strong interactions between the amine's lone pair of electrons and the acidic silanol (B1196071) groups on the stationary phase. This can lead to poor peak shape, tailing, and irreversible adsorption. biotage.com To overcome these issues, several strategies are employed in method development.

Normal-Phase HPLC: In normal-phase HPLC, stationary phases like silica, diol, or cyano are used with non-polar mobile phases. For amines, the mobile phase is often modified with a small amount of a volatile amine, such as n-propylamine or triethylamine (B128534) (TEA), to saturate the active sites on the stationary phase and improve peak symmetry. biotage.comnih.gov This approach allows for the effective separation of primary, secondary, and tertiary amines. nih.gov

Reversed-Phase HPLC: Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC. For basic compounds like this compound, operating at a high pH is often beneficial. At an alkaline pH, the amine is in its neutral, free-base form, making it more hydrophobic and thus more retentive on a C18 or C8 column. biotage.com This increased retention can significantly improve separation. The use of modern, base-deactivated columns is also recommended to minimize undesirable interactions with residual silanols. sielc.com

Chiral HPLC: For the separation of enantiomers of chiral this compound derivatives, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the direct resolution of chiral amines. researchgate.netmdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or c-hexane) and an alcohol, is crucial for achieving enantioselective separation. mdpi.com

Below are representative starting conditions for HPLC method development for this compound analysis.

Table 1: Illustrative HPLC Method Parameters for Amine Separation

Parameter Normal-Phase HPLC Reversed-Phase HPLC Chiral HPLC
Stationary Phase Silica, Diol, or Cyano C18 or C8 (base-deactivated) Cellulose or Amylose-based CSP
Mobile Phase Hexane/Ethanol (B145695) with 0.1% n-propylamine nih.gov Acetonitrile/Water with 0.1% Triethylamine (pH adjusted to > 8) biotage.com n-Hexane/Isopropanol mdpi.com
Flow Rate 1.0 mL/min 1.0 mL/min 0.5 - 1.0 mL/min
Detection UV at 254 nm or 280 nm UV at 254 nm or 280 nm UV at 254 nm or 280 nm

| Temperature | 25 °C | 25 °C | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for both qualitative and quantitative analysis of this compound. It is particularly useful for identifying unknown impurities and confirming the structure of isomers.

The chromatographic principles for LC-MS are similar to those for HPLC. However, the choice of mobile phase additives is more restricted, as they must be volatile to be compatible with the mass spectrometer's ion source. Buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used instead of phosphate (B84403) buffers. Trifluoroacetic acid (TFA) can be used but may cause ion suppression in the electrospray ionization (ESI) source.

Ionization Techniques: For a primary amine like this compound, electrospray ionization (ESI) in positive ion mode is typically the most effective method. The amine group is readily protonated to form a pseudomolecular ion [M+H]⁺, which can be easily detected by the mass spectrometer.

Applications in Purity and Isomer Analysis: In purity analysis, LC-MS can detect and help identify process-related impurities or degradation products, even at very low levels. By examining the mass-to-charge ratio (m/z) of the eluted peaks, researchers can propose molecular formulas for unknown compounds. For isomer separation, LC-MS confirms that compounds with identical mass spectra are indeed isomers, which are separated based on their different interactions with the stationary phase. This is particularly relevant in the analysis of reaction mixtures where positional isomers of the amine on the bicyclic ring system could be formed.

Table 2: Typical LC-MS Parameters for this compound Analysis

Parameter Description
LC System UPLC or HPLC
Stationary Phase C18, 2.1 mm x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Ion Source Electrospray Ionization (ESI)
Polarity Positive

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Computational Chemistry and Theoretical Insights into Bicyclo 4.2.0 Octa 1,3,5 Triene Systems

Quantum Chemical Calculations of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have provided significant insights into the fundamental aspects of bicyclo[4.2.0]octa-1,3,5-triene chemistry.

DFT calculations have been widely applied to investigate the mechanisms and energy landscapes of reactions involving bicyclo[4.2.0]octa-1,3,5-triene systems. These studies have been crucial in understanding the formation of the benzocyclobutene core and its subsequent transformations.

One area of focus has been the palladium-catalyzed C(sp³)–H activation to form the benzocyclobutene skeleton. DFT studies have elucidated the role of the base and the phosphine (B1218219) ligand in the reaction mechanism, providing a detailed picture of the catalytic cycle. a2bchem.com Furthermore, DFT calculations have been employed to explore competing reaction pathways in iridium-catalyzed transformations of related triene systems, offering insights into the factors that control product selectivity. researchgate.net

The thermal reactivity of bicyclo[4.2.0]octa-1,3,5-triene derivatives is another area where DFT has proven invaluable. The valence isomerization between cyclooctatetraene (B1213319) (COT) and bicyclo[4.2.0]octa-2,4,7-triene (BCOT) has been a subject of computational investigation. DFT calculations have confirmed that while COT is typically more stable than its bicyclic isomer, the presence of substituents and complexation with metal fragments can significantly alter the relative energies. researchgate.netresearchgate.net For instance, DFT calculations have shown that while 1,3,5,7-tetramethylcyclooctatetraene is lower in energy than its bicyclic counterpart, the trend is reversed upon complexation with an iron tricarbonyl group. researchgate.net

Table 1: Calculated Relative Energies of Cyclooctatetraene (COT) and Bicyclo[4.2.0]octa-2,4,7-triene (BCOT) Derivatives

CompoundIsomerRelative Energy (kcal/mol)Method
UnsubstitutedCOT0.0DFT
BCOT+9.4DFT
1,3,5,7-TetramethylTMCOT0.0DFT
TMBCOTHigherDFT
Fe(CO)₃ ComplexCOT-Fe(CO)₃0.0DFT
BCOT-Fe(CO)₃+5.8DFT
1,3,5,7-Tetramethyl Fe(CO)₃ ComplexTMCOT-Fe(CO)₃HigherDFT
TMBCOT-Fe(CO)₃0.0DFT

Data sourced from related computational studies on substituted derivatives. researchgate.netresearchgate.net

For Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, the electron-donating nature of the amino group is expected to influence the energetics of these reactions. The amino group would likely stabilize transition states with developing positive charge on the aromatic ring, potentially lowering activation barriers for certain electrophilic substitution reactions.

The electrocyclic ring-opening of the cyclobutene (B1205218) moiety in bicyclo[4.2.0]octa-1,3,5-triene systems is a classic example of a pericyclic reaction governed by the principles of orbital symmetry. Ab initio and DFT calculations have been instrumental in dissecting the mechanistic details of these transformations. acs.orgacs.org

High-level computational studies on the ring opening of cis-bicyclo[4.2.0]oct-7-ene have shown a preference for a conrotatory pathway, which is allowed by the Woodward-Hoffmann rules, followed by isomerization, rather than a direct "forbidden" disrotatory pathway. researchgate.net The calculated kinetic isotope effects for the conrotatory mechanism are in good agreement with experimental values. researchgate.net

In sterically congested systems, such as bridged tricyclo[4.2.0.0²,⁵]octa-3,7-dienes, DFT and CASPT2 calculations have been used to explore the competition between Cope rearrangements and cyclobutene ring-opening reactions. acs.org These studies have revealed that the preferred reaction pathway is highly dependent on the specific substitution pattern and the resulting strain within the molecule. acs.org

Torquoselectivity, the preference for inward or outward rotation of substituents during electrocyclic reactions, has also been investigated computationally in related bridged bicyclic trienes. escholarship.org These studies have shown that steric and electronic effects, as well as torsional strain in the transition state, play a crucial role in determining the stereochemical outcome of the ring-opening process. escholarship.org

For this compound, the amino group, being a π-donor, could influence the torquoselectivity of the ring-opening reaction. The electronic push from the amino group might favor a transition state where the developing p-orbital on the adjacent carbon can effectively overlap with the π-system of the benzene (B151609) ring.

Conformational Analysis of this compound Derivatives

The primary conformational flexibility in this compound would involve the orientation of the amino group relative to the bicyclic core. The planarity of the benzene ring and the puckering of the cyclobutane (B1203170) ring are key structural features. The amino group itself can undergo pyramidal inversion and rotation around the C-N bond.

Computational studies on substituted cyclobutane derivatives have shown that the ring can adopt a puckered conformation to alleviate steric strain. nih.gov For the 3-amino derivative, it is expected that the amino group will adopt a pseudo-equatorial position to minimize steric interactions with the adjacent methylene (B1212753) group of the cyclobutane ring. The rotational barrier of the C-N bond is likely to be relatively low, allowing for facile rotation of the amino group.

Table 2: Predicted Conformational Preferences for this compound

Dihedral AngleDescriptionPredicted Relative Energy
H-N-C3-C4Rotation of the amino groupLow barrier to rotation
C2-C3-N-HPyramidalization at nitrogenLow inversion barrier
C1-C6-C5-C4Cyclobutane ring puckerPuckered conformation favored

Predictions based on general principles and studies of related molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful means to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including benzothiazole (B30560) derivatives. mdpi.com

The ¹³C NMR spectrum would similarly reflect the electronic influence of the amino group, with the carbon atom attached to the nitrogen (C3) showing a significant downfield shift due to the electronegativity of nitrogen, while the ortho and para carbons of the benzene ring would experience an upfield shift due to increased electron density.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.2115 - 130
Cyclobutane CH₂~3.0~30
C-NH₂Variable (broad)40 - 50
C3 (C-N)-140 - 150

Predicted ranges are based on general principles and data from substituted benzocyclobutenes and anilines. mdpi.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound, particularly the nature of its frontier molecular orbitals (HOMO and LUMO), governs its reactivity. The amino group, as a strong electron-donating group, is expected to significantly raise the energy of the HOMO and increase the electron density on the aromatic ring.

The HOMO would likely be a π-orbital with significant contributions from the benzene ring and the nitrogen lone pair. The increased energy of the HOMO would make the molecule more susceptible to electrophilic attack. The LUMO is expected to be a π*-orbital of the benzene ring. The energy gap between the HOMO and LUMO would be smaller compared to the unsubstituted benzocyclobutene, indicating greater reactivity.

Molecular Electrostatic Potential (MESP) maps, which can be calculated using computational methods, would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MESP would show a region of high negative potential around the nitrogen atom and on the ortho and para positions of the benzene ring, indicating that these are the most likely sites for electrophilic attack.

The strained cyclobutane ring also contributes to the reactivity of the molecule, making it susceptible to ring-opening reactions under thermal or photochemical conditions. The presence of the amino group could modulate the facility of this ring-opening by influencing the stability of the resulting intermediates.

Applications in Advanced Organic Synthesis

Bicyclo[4.2.0]octa-1,3,5-triene as a Versatile Synthetic Building Block

The inherent ring strain and reactivity of the bicyclo[4.2.0]octa-1,3,5-triene core make it a powerful tool for synthetic chemists. This section explores its utility in constructing complex molecular skeletons and as a precursor to annulated ring systems.

Scaffold for Complex Carbocyclic and Heterocyclic Frameworks

The bicyclo[4.2.0]octa-1,3,5-triene motif is instrumental in the synthesis of a diverse array of complex carbocyclic and heterocyclic structures. The strain in the fused four-membered ring can be strategically released in various chemical transformations to generate more elaborate polycyclic systems. For instance, thermal or photochemical activation of bicyclo[4.2.0]octa-1,3,5-triene derivatives can lead to the formation of transient, highly reactive o-quinodimethane intermediates. These intermediates are adept at participating in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), with a range of dienophiles to construct new six-membered rings, thereby building molecular complexity in a controlled manner. This strategy has been successfully employed to access intricate carbocyclic frameworks that are challenging to synthesize through other methods.

While specific examples detailing the use of the 3-amino substituted variant in creating heterocyclic frameworks are scarce, the amine group offers a potential intramolecular nucleophile. Following the generation of an o-quinodimethane intermediate, this nucleophilic amine could, under appropriate conditions, participate in intramolecular cyclization reactions to forge nitrogen-containing heterocyclic rings fused to the existing aromatic system.

Precursors for Annulated Benzocycloalkanes

Annulated benzocycloalkanes, which feature a benzene (B151609) ring fused to a cycloalkane, are prevalent structural motifs in many biologically active molecules and functional materials. Bicyclo[4.2.0]octa-1,3,5-triene and its derivatives serve as excellent precursors for these structures. The thermal ring-opening of the cyclobutene (B1205218) moiety to an o-quinodimethane, followed by an intramolecular or intermolecular cycloaddition, is a common and effective strategy.

A notable application involves the strategic expansion to annulated benzocycloalkanes via hybrid o-quinodimethane precursors. This methodology leverages the differential reactivity of precursors to control the formation of various ring sizes fused to the benzene core.

Precursor TypeResulting Annulated BenzocycloalkaneKey Transformation
Bicyclo[4.2.0]octa-1,3,5-trieneBenzocyclobutene derivativesNot applicable (starting material)
Substituted Bicyclo[4.2.0]octa-1,3,5-trienesFunctionalized BenzocycloalkanesThermal ring-opening and cycloaddition
Hybrid o-quinodimethane precursorsVaried ring-sized BenzocycloalkanesControlled cycloaddition reactions

Total Synthesis of Natural Products Incorporating the Bicyclo[4.2.0]octa-1,3,5-triene Motif

The bicyclo[4.2.0]octa-1,3,5-triene framework is a key structural component in several classes of natural products. Its presence often arises from biosynthetic pathways involving pericyclic reactions, such as electrocyclizations. Synthetic chemists have ingeniously mimicked these pathways to achieve the total synthesis of these complex molecules.

Kingianin and Endiandric Acid Analogs

The kingianins and endiandric acids are families of natural products characterized by their intricate polycyclic skeletons, which are biosynthetically proposed to arise from a cascade of electrocyclization and cycloaddition reactions of linear polyene precursors. The bicyclo[4.2.0]octadiene core is a central feature of these molecules.

Synthetic efforts toward these natural products have often focused on replicating the proposed biosynthetic 8π/6π-electrocyclization cascade. researchgate.neted.ac.uk This involves the synthesis of a suitable linear tetraene precursor which, upon heating, undergoes an 8π-electrocyclization to form a cyclooctatriene intermediate, followed by a 6π-electrocyclization to furnish the bicyclo[4.2.0]octadiene core. Subsequent intramolecular Diels-Alder reactions can then construct the remainder of the complex tetracyclic frameworks. rsc.orgnih.gov

For example, the total synthesis of endiandric acid J and beilcyclone A has been achieved by intercepting the 8π/6π/IMDA pericyclic cascade through a tactical anti-vicinal difunctionalisation of cyclooctatetraene (B1213319). rsc.orgnih.gov This approach rapidly constructs an advanced bicyclo[4.2.0]octadiene aldehyde intermediate, which is then elaborated to the final natural products. rsc.orgnih.gov Similarly, the total synthesis of kingianins A, D, and F has been accomplished, featuring a domino 8π–6π electrocyclic ring closure of a (Z,Z,Z,Z)-tetraene and a radical-cation-catalyzed formal Diels–Alder dimerization of the resulting functionalized bicyclo[4.2.0]octadiene precursors. ed.ac.uk

Natural ProductKey Synthetic StrategyPrecursor
Endiandric Acid J8π/6π/IMDA cascade interceptionCyclooctatetraene
Beilcyclone A8π/6π/IMDA cascade interceptionCyclooctatetraene
Kingianin A, D, FDomino 8π–6π electrocyclization and dimerization(Z,Z,Z,Z)-tetraene

Emerione Synthesis

The emeriones are a family of fungal metabolites that also feature an oxidized bicyclo[4.2.0]octadiene core. nih.gov The asymmetric bioinspired total synthesis of emeriones A–C has been reported, proceeding via stereoselective oxidations of two diastereomeric bicyclo[4.2.0]octadiene intermediates. nih.gov The central bicyclic scaffold is prepared through an 8π/6π electrocyclization cascade of a stereodefined pentaene that already contains the fully assembled side chains of the natural products. nih.gov This elegant approach highlights the power of biomimetic synthesis and the utility of the bicyclo[4.2.0]octadiene motif in constructing complex natural products.

Development of New Synthetic Methodologies Utilizing Bicyclo[4.2.0]octa-1,3,5-triene Intermediates

The unique reactivity of bicyclo[4.2.0]octa-1,3,5-triene has spurred the development of novel synthetic methodologies. Research in this area often focuses on harnessing the controlled generation and subsequent reactions of o-quinodimethane intermediates. These methodologies provide access to a wide range of molecular scaffolds that would be difficult to obtain otherwise.

New methods continue to be explored, including palladium-catalyzed reactions and transformations involving the strategic use of strain release to drive reactions forward. While specific methodologies centered on Bicyclo[4.2.0]octa-1,3,5-trien-3-amine are not well-documented, the principles established with the parent system provide a foundation for future explorations into the synthetic utility of this and other functionalized derivatives. The amine group could, for example, be used to direct metallation reactions or to introduce chirality, further expanding the synthetic toolbox available to organic chemists.

Cascade Reactions and Domino Processes

The unique structural and electronic properties of this compound, also known as 3-aminobenzocyclobutene, make it a potentially valuable substrate in cascade and domino reactions. The inherent strain of the fused cyclobutene ring provides a thermodynamic driving force for ring-opening reactions, which can initiate a sequence of transformations. While specific examples utilizing 3-aminobenzocyclobutene in cascade reactions are not extensively documented, the reactivity of the parent benzocyclobutene (BCB) scaffold and related amino-substituted cyclobutanes provides a strong basis for its potential applications.

A notable example of a cascade process involving the BCB core is the photoredox-mediated radical strain-release/ core.ac.ukcore.ac.uk-rearrangement cascade. In this type of reaction, nucleophilic α-amino radicals can add to the BCB ring system, initiating a sequence that leads to the formation of polysubstituted cyclobutanes. nih.gov The presence of the amino group at the 3-position of the Bicyclo[4.2.0]octa-1,3,5-triene-3-amine could influence the regioselectivity of the initial radical attack and potentially participate in or modulate the subsequent rearrangement steps.

Furthermore, aminocyclobutanes, which share the four-membered ring structure, have been shown to act as masked dienes in thermal electrocyclic cascade reactions. core.ac.ukbris.ac.uknih.gov Under thermal or acidic conditions, the cyclobutane (B1203170) ring can undergo a conrotatory ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate can then participate in a variety of subsequent reactions, such as intramolecular Diels-Alder cycloadditions, to rapidly build molecular complexity. The amino substituent in this compound would be expected to influence the electronic nature of the o-quinodimethane intermediate, thereby affecting its reactivity and the stereochemical outcome of the ensuing cyclization.

The following table summarizes a conceptual cascade reaction based on the known reactivity of related systems:

Reaction Type Initiating Step Key Intermediate Potential Subsequent Steps Potential Product Class
Radical CascadeAddition of a radical to the cyclobuteneCyclobutyl radicalRing-opening, rearrangementPolysubstituted aminocyclobutanes
Thermal/Acid-Catalyzed CascadeElectrocyclic ring-openingAmino-substituted o-quinodimethaneIntramolecular Diels-Alder, sigmatropic rearrangementPolycyclic amino-substituted heterocycles

C-H Activation Strategies

The application of C-H activation strategies to this compound offers a powerful and atom-economical approach to the synthesis of more complex derivatives. The benzocyclobutene scaffold itself has been the subject of C-H activation studies, demonstrating the feasibility of functionalizing both the aromatic and aliphatic C-H bonds of this strained ring system.

Palladium-catalyzed C-H activation has been successfully employed for the synthesis of benzocyclobutenes from precursors bearing methyl groups. nih.gov This highlights the potential for activating the C-H bonds of the cyclobutene moiety in this compound. The amino group at the 3-position can act as a directing group, guiding the transition metal catalyst to activate specific C-H bonds in its vicinity. This directing group ability of the amino functionality is a well-established concept in C-H activation chemistry and could enable regioselective functionalization of the aromatic ring.

For instance, a palladium-catalyzed process could be envisioned where the amino group directs the activation of the ortho C-H bond (at the 4-position), allowing for the introduction of various substituents. Similarly, the C-H bonds of the cyclobutene ring could also be targets for activation, leading to novel functionalization patterns. Tandem C-H functionalization/cycloaddition processes have been reported for related systems, suggesting that this compound could undergo similar transformations to construct polycyclic nitrogen-containing scaffolds. acs.org

The development of enantioselective C-H activation methods for benzocyclobutene derivatives further expands the potential synthetic utility of 3-aminobenzocyclobutene. researchgate.net By employing chiral catalysts, it may be possible to achieve asymmetric C-H functionalization, providing access to enantioenriched benzocyclobutene derivatives that are valuable building blocks in medicinal chemistry and materials science.

The table below outlines potential C-H activation strategies applicable to this compound:

Catalyst System Directing Group Target C-H Bond Potential Transformation Potential Product
Palladium(II)Amino groupAromatic C-H (ortho to amine)Arylation, alkenylation, alkynylation4-Substituted-3-aminobenzocyclobutene
Rhodium(III)Amino groupAromatic C-H (ortho to amine)Annulation with alkynes/alkenesFused heterocyclic systems
Iridium(I)None (steric control)Aliphatic C-H (cyclobutene ring)Borylation, silylationFunctionalized aminobenzocyclobutene

Applications in Medicinal Chemistry and Structure Activity Relationship Studies

Bicyclo[4.2.0]octa-1,3,5-triene Derivatives as Scaffolds in Drug Discovery Research

The bicyclo[4.2.0]octa-1,3,5-triene core, also known as benzocyclobutene, serves as a versatile building block in the synthesis of complex molecules. mdpi.comnist.gov Its utility in drug discovery stems from its compact and conformationally constrained nature, which allows for the precise positioning of pharmacophoric groups in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for target receptors or enzymes compared to more flexible acyclic or monocyclic analogues.

Researchers have utilized this scaffold to create a variety of derivatives for biological investigation. The synthesis of these derivatives often involves regioselective functionalization of the bicyclic system. For instance, methods have been developed for the highly regioselective deprotonation at specific positions, allowing for the introduction of a wide range of electrophiles to create mono- and di-substituted derivatives. researchgate.net This chemical tractability makes the bicyclo[4.2.0]octa-1,3,5-triene skeleton an attractive starting point for developing new therapeutic agents and molecular probes. Its derivatives have been explored for potential applications in various fields, including the development of novel halogenated inositols with anti-inflammatory properties and as intermediates in the synthesis of complex pharmaceutical compounds. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR investigations focus on understanding how modifications to the parent structure affect its interaction with biological targets.

Rational drug design involves the deliberate creation of new molecules with a specific biological activity, based on a detailed understanding of the target's structure and the ligand's binding properties. For this compound based ligands, this process leverages the rigid scaffold to orient key functional groups in a way that maximizes favorable interactions with a receptor's binding site.

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, are often employed to guide this design process. nih.gov These models can predict the binding affinity of novel compounds by analyzing the physicochemical properties (e.g., steric, electrostatic, hydrophobic) that are crucial for binding. nih.gov By mapping these properties, chemists can rationally modify the bicyclo[4.2.0]octa-1,3,5-triene core—for example, by adding hydrogen bond donors or acceptors, or bulky groups—to enhance potency and selectivity for a desired target, such as nicotinic acetylcholine (B1216132) receptors or serotonin (B10506) receptors. nih.govstanford.edu

The type and position of substituents on the bicyclo[4.2.0]octa-1,3,5-triene ring system have a profound impact on a molecule's pharmacological profile. SAR studies have shown that even minor changes can dramatically alter a compound's binding affinity and selectivity for different receptor subtypes.

A prominent example is the compound TCB-2, an analogue of the subject amine. The specific substitution pattern in TCB-2—a bromo group and two methoxy (B1213986) groups on the aromatic ring—confers high affinity and selectivity for the serotonin 5-HT2A receptor. nih.govontosight.ai This demonstrates how targeted substitutions can fine-tune the electronic and steric properties of the molecule to achieve a desired interaction with a biological target.

Studies on related bicyclic and bridged-bicyclic compounds further illustrate this principle. For instance, in a series of epibatidine (B1211577) analogues, different halogen substitutions on the aromatic ring led to significant variations in binding affinity for different nicotinic receptor subtypes. nih.gov A fluoro substitution resulted in a 52- to 875-fold greater affinity for β2-containing receptors over β4-containing ones, while a bromo substitution showed a more modest 4- to 55-fold preference. nih.gov These findings underscore the critical role that substitution patterns play in determining receptor selectivity.

Compound/Analogue ClassSubstitution PatternObserved Impact on Receptor InteractionReference
TCB-23-bromo, 2,5-dimethoxyHigh affinity and selectivity for the serotonin 5-HT2A receptor. nih.govontosight.airesearchgate.net
Epibatidine Fluoro Analog2'-Fluoro on pyridine (B92270) ring52- to 875-fold greater affinity for β2- vs. β4-containing nicotinic receptors. nih.gov
Epibatidine Bromo Analog2'-Bromo on pyridine ring4- to 55-fold greater affinity for β2- vs. β4-containing nicotinic receptors. nih.gov
Epibatidine Amino Analog2'-Amino on pyridine ring10- to 115-fold greater affinity for β2- vs. β4-containing nicotinic receptors; 3-fold greater efficacy at α3β4 than α4β2. nih.gov

Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-Containing Pharmaceutical Intermediates

The bicyclo[4.2.0]octa-1,3,5-triene moiety is a key structural component in several pharmaceutical agents. Consequently, the efficient synthesis of functionalized bicyclo[4.2.0]octa-1,3,5-triene derivatives as advanced pharmaceutical intermediates is an area of significant research interest.

The cardiovascular drug Ivabradine features a (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl moiety as a crucial part of its structure. nih.gov The synthesis of Ivabradine relies on the preparation of chiral bicyclo[4.2.0]octa-1,3,5-triene intermediates. Several synthetic routes have been developed that utilize various precursors built on this scaffold.

Key intermediates in the synthesis of Ivabradine include:

(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid : This carboxylic acid derivative is a vital chiral building block. google.compharmaffiliates.com Enzymatic processes, such as enantioselective enzymatic hydrolysis, have been developed to produce the desired (S)-enantiomer with high optical purity. google.comgoogle.com

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile : This nitrile compound serves as a precursor to the carboxylic acid or the corresponding amine through reduction. google.compharmaffiliates.com

(7S)-1-(3,4-dimethoxy bicyclo[4.2.0] octa-1,3,5-triene 7-yl) N-methyl methanamine : This amine is a late-stage intermediate that is coupled with the benzazepinone (B8055114) portion to form the final Ivabradine molecule. google.com

The development of efficient and stereoselective methods to synthesize these intermediates is critical for the large-scale production of the drug.

Intermediate CompoundRole in Ivabradine SynthesisReference
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileStarting material for creating other key functional groups like carboxylic acids or amines. google.compharmaffiliates.com
(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidA key chiral intermediate that is further elaborated to form the side chain of Ivabradine. google.compharmaffiliates.com
(7S)-1-(3,4-dimethoxy bicyclo[4.2.0] octa-1,3,5-triene 7-yl) N-methyl methanamineAdvanced intermediate that is directly coupled with the benzazepinone core. google.com

The bicyclo[4.2.0]octa-1,3,5-triene scaffold can be used to create conformationally restricted analogues of known pharmacophores. By incorporating a flexible pharmacophore into this rigid framework, it is possible to lock it into a specific bioactive conformation, which can lead to improved receptor affinity and selectivity.

A significant example is TCB-2 ([(7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine) . nih.gov This molecule can be viewed as a constrained analogue of phenethylamine, a common pharmacophore in many neurologically active drugs. TCB-2 is a potent and selective agonist for the serotonin 5-HT2A receptor. ontosight.airesearchgate.net Its main feature of interest is its biased agonism; it preferentially stimulates the phospholipase C pathway over the phospholipase A2 pathway, which distinguishes it from many classic hallucinogenic drugs that also target this receptor. nih.govresearchgate.net This unique signaling profile makes TCB-2 a valuable pharmacological tool for dissecting the complex signaling cascades associated with the 5-HT2A receptor and for exploring new therapeutic possibilities for CNS diseases. nih.gov

Chiral this compound Derivatives in Stereoselective Drug Development

The orientation of the amine functionality at the 3-position of the Bicyclo[4.2.0]octa-1,3,5-triene core creates a chiral center with significant implications for its interaction with biological macromolecules. The differential binding of enantiomers to receptors, enzymes, and other protein targets can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for undesirable side effects.

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound derivatives is a key challenge and a critical step in their development as drugs. Researchers have employed various strategies to achieve high levels of stereocontrol. These methods include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

For instance, the enantioselective synthesis of precursors to clinically used drugs like Ivabradine, which features a related chiral bicyclo[4.2.0]octane core, highlights the feasibility and importance of such synthetic approaches. While not a 3-amine derivative, the methodologies developed for these compounds, such as enzymatic resolutions and asymmetric hydrogenations, can often be adapted for the synthesis of the target 3-amine scaffold.

In cases where stereoselective synthesis is not readily achievable, the resolution of racemic mixtures becomes essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The development of specific chiral stationary phases allows for the effective separation of the racemic this compound derivatives, enabling the isolation of individual enantiomers for biological evaluation.

Structure-Activity Relationship (SAR) Studies and Biological Targets

Structure-activity relationship studies are fundamental to understanding how the three-dimensional structure of a molecule influences its biological activity. For chiral this compound derivatives, SAR studies focus on elucidating the impact of stereochemistry on target binding and functional activity.

A pertinent example, although not a 3-amine derivative, involves conformationally restricted analogs of phenethylamines targeting serotonin receptors. In a study of (R)-(3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, a potent serotonin 5-HT2A receptor agonist, the stereochemistry of the molecule was found to be critical for its activity. The data from such studies, often presented in tabular format, clearly demonstrates the differential potency of enantiomers.

CompoundEnantiomer5-HT2A Receptor Affinity (Ki, nM)Functional Activity (EC50, nM)
Analog A(R)1.52.3
Analog A(S)25.238.7
Analog B(R)0.81.1
Analog B(S)15.622.4

This hypothetical data illustrates a common trend where one enantiomer (the eutomer) exhibits significantly higher affinity and potency compared to its mirror image (the distomer). Such findings underscore the importance of stereoselectivity in drug design and the necessity of evaluating individual enantiomers.

While specific data for a wide range of chiral this compound derivatives is still emerging in the public domain, the principles established from related structures strongly suggest that this scaffold holds significant promise for the development of novel, potent, and selective therapeutic agents across various disease areas, including central nervous system disorders and cardiovascular diseases. The continued exploration of stereoselective synthetic routes and detailed pharmacological profiling of the resulting enantiopure compounds will be crucial in realizing the full potential of this unique chemical entity.

Applications in Materials Science and Polymer Chemistry

Bicyclo[4.2.0]octa-1,3,5-triene Derivatives as Monomers for Polymer Synthesis

The utility of BCB derivatives as monomers stems from the unique reactivity of the strained cyclobutene (B1205218) ring. This ring can be opened under specific conditions—primarily heat—to generate a highly reactive intermediate, which then drives polymerization and crosslinking. researchgate.netwikipedia.org

The hallmark of BCB-based polymer chemistry is its capacity for thermal crosslinking. Upon heating to temperatures typically above 200°C, the cyclobutene ring of the BCB moiety undergoes a thermally activated electrocyclic ring-opening reaction. wikipedia.orgscispace.com This process forms a transient and highly reactive diene intermediate known as an o-xylylene (B1219910) (or o-quinodimethane). scispace.comresearchgate.net This reactive species readily participates in cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles or dimerizes to create stable, highly crosslinked polymer networks. scispace.comresearchgate.net

A significant advantage of this polymerization mechanism is that it does not produce any volatile by-products, leading to minimal shrinkage during curing (less than 5%). researchgate.netscispace.com This is a critical property for applications in microelectronics, where dimensional stability is paramount. researchgate.net The resulting polymer networks are characterized by their robust covalent carbon-carbon bonds, which contribute to their exceptional thermal and chemical stability. google.com A side-chain polymer incorporating a complex bicyclo[4.2.0]octa-1,3,5-trien-3-amine derivative, X-TPACz, leverages this property to form a stable, crosslinked film upon thermal treatment at 180°C. acs.org

While thermal curing is the primary method for polymerizing BCB derivatives, these monomers can also be incorporated into composites that are responsive to both light (photo-polymerization) and heat (thermo-polymerization). This dual-cure capability offers greater processing flexibility. mdpi.com For instance, photocurable composites have been developed using divinylsiloxane-bis-benzocyclobutene (DVS-BCB) in conjunction with photoactive bisazide compounds. mdpi.com Under UV irradiation, the bisazide facilitates crosslinking, allowing for initial patterning or solidification of the material at low temperatures. mdpi.com The material can then be fully cured thermally via the traditional BCB ring-opening mechanism to achieve maximum thermal stability and mechanical strength. mdpi.com

Furthermore, BCB derivatives can be functionalized with other polymerizable groups, such as vinyl moieties. scispace.com For example, a hole-transporting monomer containing a this compound core was also functionalized with a vinylbenzyl group, enabling it to undergo addition polymerization to form a linear side-chain polymer. acs.org This polymer retains the BCB group on its side chains, which can be subsequently crosslinked thermally to render the film insoluble and robust. acs.org

Development of High-Performance Resins from Bicyclo[4.2.0]octa-1,3,5-triene Scaffolds

The integration of the rigid bicyclo[4.2.0]octa-1,3,5-triene scaffold into polymer structures leads to the development of high-performance resins with a unique combination of desirable properties. manchester.ac.uk These materials are sought after for applications that demand exceptional thermal stability, excellent dielectric properties (low dielectric constant and low dissipation factor), low moisture absorption, and high chemical resistance. researchgate.netresearchgate.net

Polymers derived from BCB, such as those based on DVS-BCB, are noted for their high glass transition temperatures (Tg > 350°C), low water uptake (<0.2%), and good planarization abilities, making them ideal for use as interlayer dielectrics in microelectronic devices. researchgate.netresearchgate.net The synthesis of novel monomers, including those with amine functionality, allows for further tuning of these properties. acs.org For instance, the X-TPACz polymer, synthesized from an amine-BCB monomer, was developed as a high-performance hole-transporting material for organic light-emitting diodes (OLEDs), demonstrating how the BCB scaffold contributes to materials with advanced electronic functions. acs.org

Integration of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives for Enhanced Material Properties

A primary driver for the use of BCB-based polymers in electronics is their inherently low dielectric constant (k). researchgate.net The non-polar hydrocarbon nature of the crosslinked network results in low polarizability, which is essential for insulating materials used in high-frequency applications to minimize signal delay and cross-talk. nih.gov Molecular dynamics simulations have shown that increasing the cross-linking degree in BCB polymers leads to a higher cross-linking density and reduced free volume, which can influence the dielectric constant. nih.gov

Research has focused on synthesizing various BCB derivatives to further optimize these properties. For example, introducing fluorine into the monomer structure can lower the dielectric constant. cjps.org Similarly, incorporating bulky, non-polar groups like adamantane (B196018) can contribute to improved dielectric performance. researchgate.netmdpi.com The table below summarizes the dielectric properties of several polymer systems incorporating bicyclo[4.2.0]octa-1,3,5-triene derivatives.

Polymer SystemDielectric Constant (k or ε)Frequency
Divinylsiloxane-bis-benzocyclobutene (DVS-BCB)2.651 MHz
CYCLOTENE™ (Commercial BCB-based polymer)2.49Not Specified
ABCBMS-TGM-3 Copolymer2.7–2.810 GHz
4F-bis-BCB/DVS-BCB Copolymer<2.610 GHz
Triazine-BCB Polymer (from Anethole)<2.850.1–30.0 MHz

The high degree of crosslinking afforded by the thermal polymerization of BCB moieties results in materials with outstanding thermal stability. nih.gov The decomposition temperature of fully cured BCB polymers is typically well above 350°C. scispace.com This stability is attributed to the robust, three-dimensional network formed by strong carbon-carbon and aromatic bonds. nih.gov

The introduction of other thermally stable groups, such as siloxanes, into the polymer structure can further enhance this property. nih.gov For instance, a benzocyclobutene-functionalized hyperbranched polysiloxane (HB-BCB) demonstrated a 5% weight loss temperature (Td5) of 512°C. nih.gov A polymer derived from an N-substituted this compound monomer showed excellent thermal stability with a thermal degradation temperature over 467°C. acs.org This makes these materials suitable for manufacturing processes that involve high temperatures, such as soldering in electronic packaging. scispace.com The table below presents the thermal stability, measured as the temperature at 5% weight loss (Td5), for various polymers containing the bicyclo[4.2.0]octa-1,3,5-triene scaffold.

Polymer SystemDecomposition Temperature (Td5)Atmosphere
X-TPACz (Amine-BCB Polymer)>467°CNot Specified
Benzocyclobutene-functionalized hyperbranched polysiloxane (HB-BCB)512°CNot Specified
ABCBMS Homopolymer460°CNot Specified
Cured BCB-1 (Siloxane-BCB Monomer)>472°CN2 and Air
1,3-bis(4-phenyl)adamantane based polysiloxane>520°CN2
Triazine-BCB Polymer (from Anethole)up to 425°CNot Specified

Optical Applications of Bicyclo[4.2.0]octa-1,3,5-triene-Containing Polymers

Polymers incorporating the bicyclo[4.2.0]octa-1,3,5-triene moiety, also known as benzocyclobutene (BCB), have garnered significant interest in materials science for their favorable thermal and dielectric properties. The introduction of functional groups, such as an amine at the 3-position, allows for the synthesis of specialized polymers with tailored characteristics for advanced applications. One notable area of application for polymers derived from this compound is in the field of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Detailed research has led to the development of hole-transporting side-chain polymers that feature a thermally crosslinkable bicyclo[4.2.0]octa-1,3,5-trien-3-yl group. acs.org An example of such a polymer, referred to as X-TPACz, was synthesized for use as a hole-transport material in solution-processed, thermally activated delayed fluorescence (TADF) OLEDs. acs.org The bicyclo[4.2.0]octa-1,3,5-trien-3-yl group serves as a thermally crosslinkable unit, which allows for the formation of a robust thin film with a smooth surface morphology upon thermal treatment at temperatures under 200 °C. acs.org This crosslinking renders the film insoluble in common organic solvents, a crucial property for the fabrication of multilayer OLED devices. acs.org

While the application of these polymers in OLEDs is a significant optical application, detailed quantitative data on specific optical properties such as refractive index and Abbe number for polymers containing the this compound moiety are not extensively documented in the reviewed literature. For context, polymers based on the parent benzocyclobutene structure are known for their high optical clarity and are utilized in fabricating optical waveguides and interconnects. nih.govresearchgate.net The refractive index of generic BCB polymer films has been reported to be in the range of 1.55. researchgate.net However, specific data tables detailing the optical characteristics of polymers derived from the amine-functionalized monomer were not available in the searched sources.

The research on the hole-transporting polymer X-TPACz primarily focused on its thermal stability, electrochemical properties, and its performance within an OLED device, demonstrating its efficacy as a hole-transporting layer. acs.org The thermal degradation temperature of this polymer was measured to be over 467 °C, indicating high thermal stability suitable for electronic devices. icm.edu.pl

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. While the parent benzocyclobutene can be synthesized, developing methods for the direct and selective introduction of an amine group at the 3-position is a key area for advancement. researchgate.net

Current synthetic strategies often involve multi-step processes. mdpi.com Future pathways could explore:

Direct C-H Amination: Developing catalytic systems for the direct amination of the bicyclo[4.2.0]octa-1,3,5-triene core would represent a significant step forward in efficiency, reducing the number of synthetic steps and waste generation.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters for hazardous or thermally sensitive steps, potentially improving yield and safety.

Biocatalysis: The application of enzymes for the synthesis of chiral amines on the bicyclo[4.2.0]octa-1,3,5-triene scaffold could provide access to enantiomerically pure compounds for applications in medicinal chemistry.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Direct C-H Amination Atom economy, reduced step countSelectivity, catalyst development
Flow Chemistry Enhanced safety, precise control, scalabilityInitial setup cost, potential for clogging
Biocatalysis High enantioselectivity, mild reaction conditionsEnzyme stability and availability

Advanced Computational Design of Bicyclo[4.2.0]octa-1,3,5-triene-Based Molecules

Computational chemistry and molecular modeling will be instrumental in accelerating the discovery of new molecules based on the Bicyclo[4.2.0]octa-1,3,5-triene scaffold. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic properties, reactivity, and stability of novel derivatives. escholarship.org

Future computational studies could focus on:

Predicting Reaction Outcomes: Simulating reaction pathways to identify optimal conditions and catalysts for the synthesis of this compound derivatives.

Designing Functional Molecules: In silico screening of virtual libraries of derivatives to identify candidates with desired electronic, optical, or biological properties.

Understanding Mechanistic Details: Elucidating the mechanisms of thermal rearrangements and cycloaddition reactions involving the bicyclo[4.2.0]octa-1,3,5-triene core. wikipedia.org

The following table outlines key areas for computational investigation.

Area of InvestigationComputational MethodPredicted Outcome/Insight
Reaction Mechanism DFT, CASSCFTransition state energies, reaction kinetics acs.org
Material Properties Molecular DynamicsPolymer morphology, dielectric constant
Biological Activity Molecular DockingBinding affinity to protein targets

Expansion of Bicyclo[4.2.0]octa-1,3,5-triene Scaffolds in Target-Oriented Synthesis

The strained four-membered ring of the bicyclo[4.2.0]octa-1,3,5-triene system can undergo thermal ring-opening to form a highly reactive o-xylylene (B1219910) intermediate, which can then participate in cycloaddition reactions. wikipedia.org This reactivity makes the scaffold a valuable building block in the synthesis of complex polycyclic molecules. The amine functionality in this compound provides a point for further elaboration, expanding its utility in target-oriented synthesis.

Future applications in this area may include:

Natural Product Synthesis: The use of the scaffold to construct complex core structures found in natural products.

Medicinal Chemistry: The synthesis of novel pharmaceutical agents, as the benzocyclobutene moiety is present in some pharmacologically active compounds. wikipedia.org

Combinatorial Chemistry: The amine group can be readily derivatized to create libraries of compounds for high-throughput screening.

Interdisciplinary Research Integrating this compound Derivatives for New Applications

The unique properties of the bicyclo[4.2.0]octa-1,3,5-triene scaffold position it at the intersection of several scientific disciplines. Interdisciplinary research will be key to unlocking its full potential.

Emerging applications could include:

Materials Science: The amine group can be used to anchor the bicyclo[4.2.0]octa-1,3,5-triene core to polymer backbones, leading to the development of new high-performance polymers with tailored thermal and electronic properties. researchgate.netscispace.com These polymers have potential applications in microelectronics and as dielectric materials. wikipedia.org

Chemical Biology: The development of bioconjugates where the bicyclo[4.2.0]octa-1,3,5-triene unit acts as a photo- or thermo-responsive element for controlled release or imaging applications.

Supramolecular Chemistry: The design of self-assembling systems where the planar and rigid nature of the bicyclo[4.2.0]octa-1,3,5-triene core directs the formation of ordered nanostructures.

The table below summarizes potential interdisciplinary applications.

FieldPotential ApplicationKey Property Leveraged
Materials Science Low-κ dielectric polymersThermal stability, low polarizability scispace.com
Chemical Biology Bio-orthogonal probesThermally-induced ring-opening wikipedia.org
Supramolecular Chemistry Organic electronicsπ-stacking and self-assembly

Q & A

Q. How can the molecular structure of bicyclo[4.2.0]octa-1,3,5-trien-3-amine be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of NMR (1H/13C), IR spectroscopy , and mass spectrometry . For NMR, analyze chemical shifts for characteristic bicyclic framework signals (e.g., deshielded protons in strained rings) and amine proton environments. IR identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass 195.1371552 for derivatives) . Cross-reference with IUPAC naming rules to confirm substituent positions . Always consult literature protocols for analogous bicyclic amines to optimize spectral interpretation .

Q. What synthetic routes are available for this compound, and what are their comparative advantages?

  • Methodological Answer : Common routes include:
  • Thermal [2+2] Cycloaddition : Efficient for constructing bicyclic frameworks (e.g., bicyclo[4.2.0] systems) but may require harsh conditions .
  • Reductive Amination : Reacts bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde (CAS 112892-88-3) with ammonia derivatives under catalytic hydrogenation .
  • Ring-Closing Metathesis : Useful for strained systems but depends on Grubbs catalyst compatibility.
    Compare yields, stereoselectivity, and scalability using kinetic studies and literature benchmarks .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Use HPLC with UV/Vis detection (optimize λmax ~250–280 nm for aromatic amines) or GC-MS after derivatization (e.g., silylation for volatility). For trace analysis, employ LC-MS/MS with MRM transitions based on exact mass (e.g., m/z 195.137) . Validate methods using spiked matrices and calibration curves with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How does the amine group in this compound influence its reactivity in nucleophilic reactions?

  • Methodological Answer : The amine’s lone pair enhances nucleophilicity, but steric hindrance from the bicyclic framework may limit accessibility. Assess via:
  • Kinetic Studies : Compare reaction rates with non-bicyclic amines (e.g., aniline) in SN2 or acylation reactions.
  • DFT Calculations : Map electrostatic potential surfaces to identify reactive sites .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) to modulate basicity .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

  • Methodological Answer : Challenges include:
  • Steric Control : The rigid bicyclic structure complicates chiral catalyst access. Use asymmetric hydrogenation with chiral phosphine ligands (e.g., BINAP) .
  • Racemization Risk : Monitor optical rotation during synthesis and storage.
  • Resolution Methods : Test enzymatic resolution or chiral HPLC for enantiomer separation .

Q. How can computational methods predict the stability and reaction pathways of this compound derivatives?

  • Methodological Answer : Employ DFT (e.g., B3LYP/6-31G*) to calculate:
  • Thermodynamic Stability : Compare ΔfH° (gas) of derivatives using NIST thermochemistry data .
  • Reaction Pathways : Simulate [4+2] cycloadditions or ring-opening reactions; validate with experimental ΔrH° values .
  • Solvent Effects : Use COSMO-RS to model solvation free energies .

Q. How do steric and electronic effects in this compound impact its participation in Diels-Alder reactions?

  • Methodological Answer :
  • Steric Effects : The bicyclic system may hinder diene-dienophile alignment. Test reactivity with sterically undemanding dienophiles (e.g., maleic anhydride) .
  • Electronic Effects : Electron-rich amines accelerate inverse-electron-demand Diels-Alder. Measure rate constants under varying electronic conditions (e.g., substituent Hammett parameters) .

Q. What are the key considerations in designing kinetic studies for decomposition reactions under varying pH conditions?

  • Methodological Answer :
  • pH-Rate Profiling : Conduct pseudo-first-order kinetics at pH 2–12; monitor degradation via HPLC .
  • Activation Energy : Use Arrhenius plots (e.g., 25–60°C) to extrapolate shelf-life .
  • Mechanistic Probes : Identify intermediates via LC-MS and isotope labeling (e.g., 15N) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.